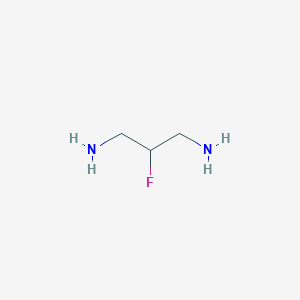

2-Fluoropropane-1,3-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoropropane-1,3-diamine is an organic compound with the molecular formula C3H9FN2 It is a fluorinated diamine, which means it contains two amine groups (-NH2) and one fluorine atom attached to a propane backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropropane-1,3-diamine typically involves the fluorination of a suitable precursor, such as 1,3-diaminopropane. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, is used to replace a leaving group (e.g., a halide) on the propane backbone.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into various amine derivatives.

Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atom.

科学研究应用

Organic Synthesis

2-Fluoropropane-1,3-diamine serves as an important building block in organic synthesis due to its unique chemical properties. Its fluorinated structure enhances reactivity and selectivity in various chemical reactions.

Aminofluorination Reactions

Research has demonstrated that this compound derivatives can be synthesized via aminofluorination processes. These reactions utilize hypervalent iodine reagents to achieve diastereoselective outcomes, producing various functionalized diamines that are useful in further synthetic applications .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Aminofluorination | Utilizes hypervalent iodine for selective fluorination | |

| Reductive Ring-opening | Converts imidazolines to diamines |

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals, particularly as a precursor for synthesizing bioactive molecules.

Antibacterial Activity

Studies indicate that derivatives of this compound exhibit broad-spectrum antibacterial activity. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are needed to combat resistant strains .

Materials Science

In materials science, this compound is utilized for synthesizing polymers and complex metal structures.

Polymer Synthesis

The compound can be used to create polyamides and polyimides with enhanced thermal stability and biocompatibility. Its incorporation into polymer matrices has been shown to improve surface properties and adhesion characteristics, making it suitable for biomedical applications .

Table 2: Applications in Polymer Science

| Application | Description | Reference |

|---|---|---|

| Polyamide Synthesis | Enhances thermal stability and biocompatibility | |

| Metal Complex Formation | Utilized in synthesizing bulky metal complexes |

Case Study 1: Antibacterial Compound Development

A study focused on the synthesis of indole-based compounds using this compound as a key intermediate demonstrated its effectiveness in producing new antibiotics with enhanced activity against resistant bacteria. The fluorinated amine facilitated the formation of complex structures that exhibited potent antibacterial properties .

Case Study 2: Polymer Coatings

Research on the use of this compound in creating copolymer coatings showed significant improvements in biocompatibility and mechanical strength. These coatings are particularly beneficial for medical devices that require both durability and compatibility with biological tissues .

作用机制

The mechanism of action of 2-Fluoropropane-1,3-diamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with target molecules.

相似化合物的比较

1,3-Diaminopropane: A non-fluorinated analog with similar structural features but lacking the fluorine atom.

2-Chloropropane-1,3-diamine: A halogenated analog with a chlorine atom instead of fluorine.

2-Bromopropane-1,3-diamine: Another halogenated analog with a bromine atom.

Uniqueness: 2-Fluoropropane-1,3-diamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it valuable in various applications.

生物活性

2-Fluoropropane-1,3-diamine is a synthetic organic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, synthesis, and potential therapeutic uses, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound contains a fluorine atom attached to a propane chain with two amine groups. Its molecular formula is C3H10FN2. The presence of fluorine often enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. The fluorinated structure can also influence the interaction with biological targets, potentially leading to increased potency compared to non-fluorinated analogs .

Synthesis Methods

The synthesis of this compound typically involves fluoroalkylation techniques. These methods require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the compound's structure and purity.

Enzyme Inhibition

One of the primary mechanisms of action for this compound is its role as an inhibitor of specific enzymes. For instance, compounds similar to this compound have been shown to inhibit MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is involved in cell signaling pathways related to inflammation and cancer progression. In vitro studies indicate that such inhibition can alter immune responses and reduce tumor growth in experimental models.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Compounds with similar structural features have demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action often involves binding to bacterial DNA or inhibiting critical enzymatic pathways necessary for bacterial survival .

Antitumor Activity

A study evaluating various fluorinated diamines, including this compound, highlighted their potential antitumor activities when complexed with platinum(II). These complexes exhibited significant cytotoxic effects in vitro against several cancer cell lines. The study emphasized the importance of the fluorinated moiety in enhancing biological activity through improved interaction with cellular targets .

Antibacterial Screening

In another investigation focused on antibiotic development, derivatives of this compound were tested against drug-resistant bacterial strains. Results showed that these compounds displayed potent antibacterial properties, with minimum inhibitory concentrations (MICs) indicating effectiveness against challenging pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

| Platinum(II) complex | 4 | Various cancer cell lines |

属性

IUPAC Name |

2-fluoropropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9FN2/c4-3(1-5)2-6/h3H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQUTKBUDACTOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。